molecular formula C10H10O4S B3029724 Naphthalene-2-sulfonic acid hydrate CAS No. 76530-12-6

Naphthalene-2-sulfonic acid hydrate

Cat. No.: B3029724
CAS No.: 76530-12-6
M. Wt: 226.25 g/mol
InChI Key: HKGOFWIZZIYCOS-UHFFFAOYSA-N
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Description

Naphthalene-2-sulfonic acid hydrate is an organic compound with the chemical formula C10H8O3S·H2O. It is a colorless, water-soluble solid that is often available as the mono- and trihydrates. This compound is one of two monosulfonic acids of naphthalene, the other being naphthalene-1-sulfonic acid . This compound is primarily used in the production of dyes and other chemical intermediates.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Naphthalene-2-sulfonic acid hydrate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The compound’s sulfonic acid group is crucial for its interactions with biomolecules, as it can form hydrogen bonds and ionic interactions with amino acid residues in proteins .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress response and apoptosis. Additionally, the compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to alterations in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding can result in conformational changes in the enzyme structure, affecting its catalytic function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression .

Preparation Methods

Naphthalene-2-sulfonic acid hydrate is prepared by the sulfonation of naphthalene with sulfuric acid. The reaction is carried out under equilibrating conditions that allow the 1-sulfonic acid isomer to convert to the more stable 2-sulfonic acid . The general reaction conditions involve heating naphthalene with concentrated sulfuric acid at temperatures around 160-166°C . Industrial production methods often involve the use of continuous reactors to maintain optimal reaction conditions and ensure high yields.

Chemical Reactions Analysis

Naphthalene-2-sulfonic acid hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and formaldehyde. The major products formed from these reactions include 2-naphthol and various aminonaphthalenesulfonic acids.

Scientific Research Applications

Naphthalene-2-sulfonic acid hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Naphthalene-2-sulfonic acid hydrate is similar to other naphthalenesulfonic acids, such as:

What sets this compound apart is its stability and reactivity, making it a preferred intermediate in the synthesis of dyes and other chemical products.

Properties

IUPAC Name

naphthalene-2-sulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S.H2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGOFWIZZIYCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608124
Record name Naphthalene-2-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6036-00-6
Record name Naphthalene-2-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Naphthalene-2-sulfonic acid hydrate
Naphthalene-2-sulfonic acid hydrate
Naphthalene-2-sulfonic acid hydrate
Naphthalene-2-sulfonic acid hydrate
Naphthalene-2-sulfonic acid hydrate
7-Sulfonaphthalene-2-sulfonate
Naphthalene-2-sulfonic acid hydrate

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